molecular formula C22H15Cl5N4O2S2 B11712046 N-{1-[(2-{[1-(Benzoylamino)-2,2-dichlorovinyl]sulfanyl}-4-pyrimidinyl)sulfanyl]-2,2,2-trichloroethyl}benzamide

N-{1-[(2-{[1-(Benzoylamino)-2,2-dichlorovinyl]sulfanyl}-4-pyrimidinyl)sulfanyl]-2,2,2-trichloroethyl}benzamide

Cat. No.: B11712046
M. Wt: 608.8 g/mol
InChI Key: NRHYTZVORITNJD-UHFFFAOYSA-N
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Description

N-{1-[(2-{[1-(Benzoylamino)-2,2-dichlorovinyl]sulfanyl}-4-pyrimidinyl)sulfanyl]-2,2,2-trichloroethyl}benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes multiple functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[(2-{[1-(Benzoylamino)-2,2-dichlorovinyl]sulfanyl}-4-pyrimidinyl)sulfanyl]-2,2,2-trichloroethyl}benzamide typically involves multiple steps, including the formation of intermediate compounds The process may start with the preparation of 1-(Benzoylamino)-2,2-dichlorovinyl sulfide, followed by its reaction with 4-pyrimidinyl sulfide under controlled conditions

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-{1-[(2-{[1-(Benzoylamino)-2,2-dichlorovinyl]sulfanyl}-4-pyrimidinyl)sulfanyl]-2,2,2-trichloroethyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions may target the dichlorovinyl group, leading to the formation of less chlorinated derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the trichloroethyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions may vary, but typically involve controlled temperatures and pH levels to ensure selective transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

N-{1-[(2-{[1-(Benzoylamino)-2,2-dichlorovinyl]sulfanyl}-4-pyrimidinyl)sulfanyl]-2,2,2-trichloroethyl}benzamide has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It may serve as a probe for investigating biological pathways and interactions.

    Industry: The compound can be utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{1-[(2-{[1-(Benzoylamino)-2,2-dichlorovinyl]sulfanyl}-4-pyrimidinyl)sulfanyl]-2,2,2-trichloroethyl}benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{1-[(2-{[1-(Benzoylamino)-2,2-dichlorovinyl]sulfanyl}-4-pyrimidinyl)sulfanyl]-2,2,2-trichloroethyl}benzamide is unique due to its combination of functional groups and structural complexity. This uniqueness allows it to participate in a wide range of chemical reactions and makes it a valuable compound for various scientific applications.

Properties

Molecular Formula

C22H15Cl5N4O2S2

Molecular Weight

608.8 g/mol

IUPAC Name

N-[1-[2-(1-benzamido-2,2-dichloroethenyl)sulfanylpyrimidin-4-yl]sulfanyl-2,2,2-trichloroethyl]benzamide

InChI

InChI=1S/C22H15Cl5N4O2S2/c23-16(24)19(30-17(32)13-7-3-1-4-8-13)35-21-28-12-11-15(29-21)34-20(22(25,26)27)31-18(33)14-9-5-2-6-10-14/h1-12,20H,(H,30,32)(H,31,33)

InChI Key

NRHYTZVORITNJD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(C(Cl)(Cl)Cl)SC2=NC(=NC=C2)SC(=C(Cl)Cl)NC(=O)C3=CC=CC=C3

Origin of Product

United States

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